An In-depth Technical Guide to 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine: Physicochemical Properties and Synthetic Strategies
An In-depth Technical Guide to 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine: Physicochemical Properties and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive theoretical and predictive analysis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine. To date, specific experimental data for this compound is not available in peer-reviewed literature. The information presented herein is based on established principles of medicinal chemistry, data from structurally analogous compounds, and computational predictions.
Introduction: The Promising Scaffold of Imidazo[4,5-d]pyridazine
The imidazo[4,5-d]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine isostere. This structural similarity allows it to interact with biological targets typically addressed by purine-based molecules, while offering distinct physicochemical and pharmacological properties.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapy, as well as for their potential antiviral, anticonvulsant, and antimalarial activities.[1][3][4] The specific compound, 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, represents a novel entity within this class, with the chloro-substituent at the 4-position providing a reactive handle for further chemical derivatization and the dimethyl substitution potentially influencing its solubility, metabolic stability, and target engagement.
This guide provides a detailed exploration of the predicted physicochemical properties of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, a proposed synthetic route, and general analytical methodologies for its characterization.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, we can predict these properties for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine based on its structure and data from similar compounds.
| Property | Predicted Value | Rationale and Significance for Drug Development |
| Molecular Formula | C7H7ClN4 | Provides the elemental composition. |
| Molecular Weight | 182.61 g/mol | A low molecular weight is generally favorable for oral bioavailability, adhering to Lipinski's Rule of Five. |
| Melting Point | Solid at room temperature | Based on the solid nature of the closely related 4-chloro-7-methyl-1H-imidazo[4,5-d]pyridazine.[5] A crystalline solid is preferred for formulation stability. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the heterocyclic aromatic structure and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The heterocyclic nature with multiple nitrogen atoms suggests some aqueous solubility, while the chloro and methyl groups enhance lipophilicity. Solubility is a critical factor for both in vitro assays and in vivo administration. |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | This predicted range indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and overall drug-likeness. |
| pKa (Acid Dissociation Constant) | Basic pKa: 2-4 (imidazole nitrogen); Acidic pKa: Not significant | The imidazole ring contains basic nitrogen atoms that can be protonated at physiological pH, influencing solubility and receptor interactions. |
Proposed Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine
The synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine can be envisioned through a multi-step process, leveraging established methodologies for the construction of the imidazo[4,5-d]pyridazine ring system.[6][7][8] A plausible synthetic pathway is outlined below.
Figure 1. Proposed synthetic workflow for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4,5-diamino-1,2-dimethylimidazole
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To a solution of 1,2-dimethyl-4,5-dinitroimidazole in ethanol, add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4,5-diamino-1,2-dimethylimidazole.
Causality: The reduction of the dinitro groups to diamines is a standard and efficient transformation using catalytic hydrogenation. This step is crucial for setting up the subsequent cyclization to form the pyridazine ring.
Step 2: Synthesis of 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione
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To a solution of sodium ethoxide in ethanol, add 4,5-diamino-1,2-dimethylimidazole.
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To this mixture, add diethyl oxalate dropwise at room temperature.
-
Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione.
Causality: The condensation of the vicinal diamine with diethyl oxalate is a common method for forming the pyridazinedione ring. The basic conditions facilitate the nucleophilic attack of the amino groups on the ester carbonyls.
Step 3: Synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine
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In a round-bottom flask, carefully add phosphorus oxychloride (POCl3).
-
To the POCl3, add 1,7-dimethyl-1H-imidazo[4,5-d]pyridazine-4,6(5H,7H)-dione in portions.
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting the dione to the dichloro derivative. In this case, it will chlorinate the 4-position. The 4-chloro substituent is a versatile handle for introducing various nucleophiles in subsequent synthetic steps.[6][7]
Predicted Spectroscopic Data
The characterization of a novel compound relies on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.
1H NMR (Proton Nuclear Magnetic Resonance)
-
δ 8.5-9.0 ppm (singlet, 1H): Aromatic proton on the pyridazine ring.
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δ 3.8-4.2 ppm (singlet, 3H): Methyl protons attached to the imidazole nitrogen (N1-CH3).
-
δ 2.5-2.8 ppm (singlet, 3H): Methyl protons attached to the imidazole carbon (C7-CH3).
Rationale: The aromatic proton is expected to be in the downfield region due to the electron-withdrawing nature of the heterocyclic system. The methyl groups will appear as singlets in the upfield region.
13C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ 150-160 ppm: Carbon atoms of the pyridazine ring attached to nitrogen.
-
δ 140-150 ppm: Quaternary carbon atoms of the imidazole ring.
-
δ 120-130 ppm: Aromatic CH of the pyridazine ring.
-
δ 30-35 ppm: N1-methyl carbon.
-
δ 10-15 ppm: C7-methyl carbon.
Rationale: The chemical shifts are predicted based on the electronic environment of each carbon atom. Carbons in the aromatic heterocyclic system will be in the downfield region, while the methyl carbons will be in the upfield region.
IR (Infrared) Spectroscopy
-
3100-3000 cm-1: C-H stretching of the aromatic ring.
-
2950-2850 cm-1: C-H stretching of the methyl groups.
-
1600-1450 cm-1: C=C and C=N stretching vibrations of the aromatic rings.
-
800-700 cm-1: C-Cl stretching vibration.
Rationale: The IR spectrum will show characteristic peaks corresponding to the functional groups present in the molecule.
MS (Mass Spectrometry)
-
[M]+ and [M+2]+: Molecular ion peaks with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. For C7H7ClN4, the expected m/z would be around 182 and 184.
Rationale: The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.
General Analytical Protocols
The following are general protocols for the analysis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine.
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.
Purpose: To monitor reaction progress, assess purity, and determine appropriate conditions for column chromatography.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
Purpose: To determine the purity of the final compound with high resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: 1H NMR, 13C NMR, and potentially 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous structure elucidation.
Purpose: To confirm the chemical structure of the synthesized compound.
Conclusion and Future Directions
While experimental data for 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is currently lacking, this in-depth technical guide provides a robust framework for its synthesis, characterization, and evaluation. The predicted physicochemical properties suggest that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting.
Future work should focus on the actual synthesis and experimental validation of the predicted properties of this novel compound. Subsequent biological screening, particularly in kinase inhibition assays, could unveil its therapeutic potential. The 4-chloro substituent provides a valuable starting point for the generation of a library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR) of this promising scaffold.
References
- Ramesh, K., & Panzica, R. P. (1989). Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides. Nucleosides and Nucleotides, 8(5-6), 1141-1142.
- Ramesh, K., & Panzica, R. P. (2006). Synthesis and Biological Activity of Certain 4-Substituted Imidazo[4,5-d]Pyridazine Nucleosides. Nucleosides and Nucleotides, 8(5-6), 881-893.
- Carbon, J. A. (1958). The Preparation of Several 4-Substituted Imidazo[4,5-d]pyridazines as Possible Purine Antimetabolites. Journal of the American Chemical Society, 80(22), 6083-6087.
- Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry.
- Gerhardt, W. (1964). The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. Journal of Heterocyclic Chemistry, 1(3), 213-217.
- Zhu, J., et al. (2024).
- Castle, R. N., & Seese, W. S. (1958). Imidazo[4,5-d]pyridazines. I. Synthesis of 4,7-Disubstituted Derivatives. The Journal of Organic Chemistry, 23(10), 1534-1537.
- Sławiński, J., et al. (2017).
-
MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]
- Malik, M. S., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances.
- Stuke, A., & Head-Gordon, T. (2024). Transfer learning for molecular property predictions from small datasets. The Journal of Chemical Physics, 161(14).
- ChemXploreML: A Desktop Application for Molecular Property Prediction. (2025).
- Wang, Y., et al. (2025). MolFCL: predicting molecular properties through chemistry-guided contrastive and prompt learning.
- Iannelli, M., et al. (2023).
- Sławiński, J., et al. (2017).
-
PubChem. (n.d.). 4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-d]pyridazine. Retrieved from [Link]
-
NextSDS. (n.d.). 1H-Imidazo[4,5-d]pyridazin-4-amine, 7-chloro-. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]
- El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7252.
- Bergazin, T. D. (2021).
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
- American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
-
Chemical Synthesis Database. (2025). 1-methyl-1H-imidazo[4,5-d]pyridazine-4,7-dithiol. Retrieved from [Link]
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
-
ResearchGate. (2023). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved from [Link]
-
ResearchGate. (2026). A critical view of computational chemistry methods in understanding corrosion inhibition of 6-chloro-2-phenylimidazo[1,2-b]pyridazine in 1 M and 5 M HCl. Retrieved from [Link]
- Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
-
National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Retrieved from [Link]
-
International Journal of Pure and Applied Mathematics. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]
-
Semantic Scholar. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible excha. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]
-
MDPI. (n.d.). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine | 1507987-42-9 [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
